molecular formula C14H12BrFOS B6290827 (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane CAS No. 2432848-75-2

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane

Cat. No.: B6290827
CAS No.: 2432848-75-2
M. Wt: 327.21 g/mol
InChI Key: FPOHYWLVSFQKNE-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyl ether group, a bromine atom, a fluorine atom, and a methyl sulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane typically involves multiple steps:

    Bromination: The starting material, 3-hydroxy-2-fluorophenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: Finally, the benzylated intermediate undergoes a thioether formation reaction with methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methyl sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or alkoxides to form corresponding substituted derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride, in anhydrous conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Amino derivatives, alkoxy derivatives.

    Reduction: Reduced phenyl derivatives.

Scientific Research Applications

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its distinct functional groups.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.

    Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.

Comparison with Similar Compounds

  • (3-(Benzyloxy)-2-bromo-6-chlorophenyl)(methyl)sulfane
  • (3-(Benzyloxy)-2-bromo-6-iodophenyl)(methyl)sulfane
  • (3-(Benzyloxy)-2-bromo-6-methylphenyl)(methyl)sulfane

Comparison:

  • Uniqueness: The presence of the fluorine atom in (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane imparts unique electronic properties compared to its chloro, iodo, and methyl analogs. This can influence its reactivity and interactions in chemical and biological systems.
  • Reactivity: The fluorine atom can affect the compound’s reactivity in substitution and oxidation reactions, making it distinct from its analogs.

Properties

IUPAC Name

3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHYWLVSFQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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